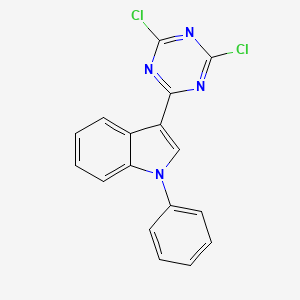

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1h-indole

Description

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole is a heterocyclic compound featuring a dichlorotriazine core linked to a 1-phenylindole moiety. The dichlorotriazine group is highly reactive, enabling further functionalization through nucleophilic substitution, while the indole scaffold is a privileged structure in medicinal chemistry, often associated with CNS activity and kinase inhibition .

Properties

IUPAC Name |

3-(4,6-dichloro-1,3,5-triazin-2-yl)-1-phenylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N4/c18-16-20-15(21-17(19)22-16)13-10-23(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMJUCBBYYGHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C4=NC(=NC(=N4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302159 | |

| Record name | MLS000766143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35252-64-3 | |

| Record name | MLS000766143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000766143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Overview and Key Properties

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole possesses the molecular formula C₁₇H₁₀Cl₂N₄ and a molecular weight of 341.194 g/mol . The structure comprises a 1,3,5-triazine ring substituted at the 2-position with a 1-phenylindole group and at the 4- and 6-positions with chlorine atoms. The electron-deficient triazine core facilitates nucleophilic substitution reactions, making it a valuable scaffold for further functionalization. Commercial suppliers report assay purity levels exceeding 99%, with appearances ranging from white powders to crystalline solids.

Preparation Methods

Nucleophilic Aromatic Substitution Using Cyanuric Chloride

The most widely reported synthesis involves nucleophilic aromatic substitution (SNAr) between 1-phenyl-1H-indole-3-amine and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Reaction Protocol

Materials :

- Cyanuric chloride (1.0 equiv, 184.41 g/mol)

- 1-Phenyl-1H-indole-3-amine (1.0 equiv, 208.25 g/mol)

- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Triethylamine (TEA, 2.0 equiv) as a base

Procedure :

- Cyanuric chloride is dissolved in anhydrous DCM under nitrogen at 0–5°C .

- 1-Phenyl-1H-indole-3-amine, dissolved in DCM, is added dropwise over 30 minutes.

- TEA is introduced to neutralize HCl generated during the reaction.

- The mixture is stirred at 0–5°C for 4–6 hours, then warmed to room temperature and quenched with ice water.

Product Isolation :

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Initial substitution : The primary amine of 1-phenyl-1H-indole-3-amine attacks the least sterically hindered chlorine atom of cyanuric chloride, forming a mono-substituted intermediate.

- Stabilization : The remaining chlorines at positions 4 and 6 are retained due to the reaction’s low temperature (0–5°C), which prevents further substitution.

Yield and Purity

Alternative Route: Condensation with Pre-Functionalized Triazines

A less common approach involves coupling 1-phenylindole with a pre-synthesized dichlorotriazine derivative.

Reaction Protocol

Synthesis of 4,6-Dichloro-1,3,5-triazin-2-amine :

- Cyanuric chloride (1.0 equiv) is reacted with ammonium hydroxide (1.0 equiv) in acetone at −10°C to replace one chlorine with an amine group.

- The product is isolated via filtration and dried under vacuum.

Coupling with 1-Phenylindole :

Challenges

- Low yields (40–50%) due to competing side reactions.

- Requires stringent anhydrous conditions.

Optimization Strategies

Solvent and Temperature Effects

Characterization Data

Spectroscopic Analysis

Industrial-Scale Production

Commercial suppliers utilize continuous-flow reactors to enhance scalability:

Applications and Derivatives

- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors and antifungal agents.

- Agrochemicals : Functionalized via substitution of residual chlorines with thiols or amines to yield herbicidal compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium carbonate, dioxane, or chloroform as solvents, and heating.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amine substituent, while oxidation of the indole ring can produce various oxidized indole derivatives .

Scientific Research Applications

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole has several scientific research applications:

Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

Pharmaceuticals: The indole ring is a common pharmacophore in many drugs, and the triazine ring can enhance the compound’s stability and bioavailability.

Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole depends on its specific application. In organic electronics, the compound’s conjugated structure allows it to participate in charge transport and light emission processes. In pharmaceuticals, the indole ring can interact with various biological targets, such as enzymes and receptors, while the triazine ring can enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- The indole and thiazolidinone derivatives exhibit distinct biological profiles due to their heterocyclic cores. The indole moiety may enhance CNS penetration, while sulfonamide groups favor enzyme inhibition .

- Halogen substituents (e.g., Cl on triazine) improve stability and bioactivity by modulating electronic effects and lipophilicity .

Comparison :

- Thiazolidinone synthesis requires multicomponent reactions, while sulfonamide derivatives prioritize sequential substitutions. The target compound’s synthesis likely aligns with the latter .

Physicochemical Properties

Implications : The target compound’s hydrophobicity may limit aqueous solubility but improve membrane permeability, favoring CNS or intracellular targets .

Biological Activity

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole is a compound that combines the structural motifs of triazine and indole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications in pharmaceuticals, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 3-(4,6-dichloro-1,3,5-triazin-2-yl)-1-phenylindole

- Molecular Formula : C17H12Cl2N4

- CAS Number : 35252-64-3

The presence of the triazine ring contributes to the compound's stability and potential for various chemical reactions, while the indole moiety is a common feature in many biologically active molecules.

The biological activity of 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole is primarily attributed to its interaction with various biological targets:

- Pharmaceutical Applications : The indole structure is known to interact with enzymes and receptors involved in numerous biological pathways. The triazine component enhances the compound's stability and binding affinity to these targets.

Antiviral Activity

In addition to anticancer properties, some derivatives of triazine compounds have been studied for antiviral activity. While direct studies on this specific compound are sparse, related triazine derivatives have demonstrated efficacy against viral infections by inhibiting viral replication through various mechanisms .

Case Studies

Several studies highlight the broader implications of compounds similar to 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole:

- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their antiproliferative activity against pancreatic ductal adenocarcinoma cells. The results indicated that specific substitutions on the indole ring significantly enhanced biological activity .

- Triazine Compounds in Antiviral Research : Research has shown that triazine-based compounds possess antiviral properties by disrupting viral replication processes. This suggests a potential avenue for investigating the antiviral activity of 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 3-(4,6-dichloro-1,3,5-triazin-2-yl)-1-phenyl-1H-indole and its derivatives?

The compound is typically synthesized via multicomponent condensation reactions. For example, triazine-thiazolidinone derivatives are prepared by reacting 4,6-dichloro-1,3,5-triazin-2-amine with substituted aromatic aldehydes and ethyl 2-mercaptoacetate in dry ethanol under reflux. Yields range from 80% to 90% after recrystallization, with progress monitored via TLC (toluene:acetone, 4:6) .

Q. How is structural characterization of this compound performed in academic studies?

Characterization relies on spectroscopic techniques:

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

Anti-inflammatory activity is assessed using carrageenan-induced paw edema models in rodents, comparing inhibition rates to reference drugs like ibuprofen. Derivatives are screened at 50–100 mg/kg doses, with activity linked to electron-withdrawing substituents (e.g., halogens) on the triazine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

SAR analysis identifies critical pharmacophores:

- Hydrophobic substituents (e.g., phenyl groups) enhance binding to inflammatory targets like COX-2.

- Electron-withdrawing groups (Cl, NO₂) on the triazine ring improve anti-inflammatory potency by stabilizing ligand-receptor interactions. Molecular docking (e.g., AutoDock Vina) validates binding modes to active sites .

Q. What computational strategies are applied to predict and refine its mechanism of action?

- Molecular docking simulates interactions with targets like prostaglandin synthase.

- Pharmacophore modeling identifies essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) for activity.

- DFT calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. How can fluorescence properties of derivatives be leveraged for bioimaging or sensing applications?

Derivatives like 7-bromo-1-(4,6-dichloro-triazinyl)-5-pyridinyl-diazepinone exhibit fluorescence shifts (e.g., λₑₘ 421 nm → 410 nm) upon reaction with biomolecules. This property is exploited in fluorescence spectroscopy for detecting bromazepam in urine, using cyanuric chloride as a derivatizing agent .

Q. What methodologies evaluate antimicrobial activity in triazine-indole hybrids?

- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Synergy studies with β-lactam antibiotics to combat resistance .

Q. How can analytical techniques resolve contradictions in bioactivity data across studies?

Discrepancies in activity (e.g., anti-inflammatory vs. antimicrobial) are addressed by:

- Standardizing assay conditions (e.g., cell lines, solvent controls).

- Validating purity via HPLC (>95%).

- Comparing substituent effects using multivariate statistical analysis .

Q. What strategies mitigate by-product formation during synthesis?

Q. How can cross-disciplinary applications (e.g., materials science) be explored for this compound?

The triazine core’s electron-deficient nature enables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.